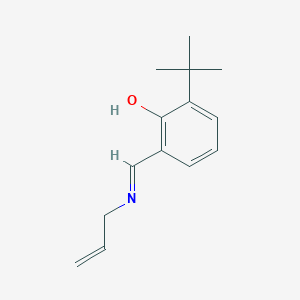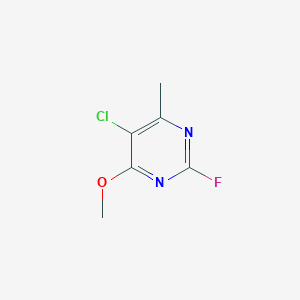
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine (5-CFMMP) is a fluorinated pyrimidine derivative and a member of the pyrimidine family. It is a versatile compound with a wide range of applications in the field of science, ranging from pharmaceuticals to biochemistry. 5-CFMMP has been studied extensively in the laboratory, with its synthesis methods and biochemical and physiological effects being well-documented in the literature.
科学的研究の応用
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has been used in a variety of scientific research applications, ranging from pharmaceuticals to biochemistry. In the pharmaceutical industry, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has been used in the development of drugs for the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. In biochemistry, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has been used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme action. Additionally, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has been used in the study of the mechanisms of drug action and to investigate the effects of drugs on the body.
作用機序
The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is not yet fully understood. However, it is believed that 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine acts as an inhibitor of the enzyme known as cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine have been studied extensively in the laboratory. Studies have shown that 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has anti-inflammatory, analgesic, and antipyretic effects. Additionally, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine has been shown to inhibit the growth of certain cancer cells, suggesting a potential role in the treatment of cancer.
実験室実験の利点と制限
The use of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, the two-step synthesis process is relatively straightforward and can be easily replicated in the laboratory. However, there are also some limitations to using 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in certain experiments. Additionally, 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is a relatively new compound and its effects on the body are not yet fully known, making it difficult to accurately assess its safety.
将来の方向性
The potential future directions for 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine research are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine on the body. Additionally, further research is needed to explore the potential therapeutic applications of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine, such as its potential role in the treatment of cancer. Finally, further research is needed to explore the potential side effects of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine, as well as its potential interactions with other drugs.
合成法
The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine is generally achieved through a two-step process. In the first step, 5-chloro-2-fluoro-4-methoxy-6-methylpyrimidine is formed by reacting 5-chloro-2-fluoro-4-methoxy-6-methylpyrimidine chloride with a base. In the second step, the pyrimidine is reacted with an acid to form 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine. This two-step process is often used in the laboratory to synthesize 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine for research purposes.
特性
IUPAC Name |
5-chloro-2-fluoro-4-methoxy-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZNEISCIXPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

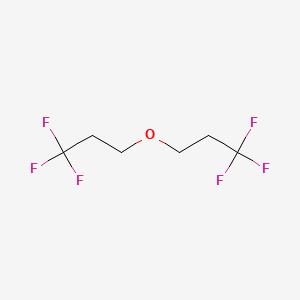
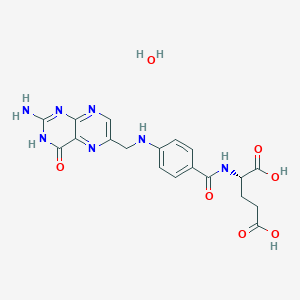
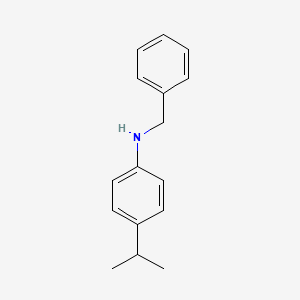
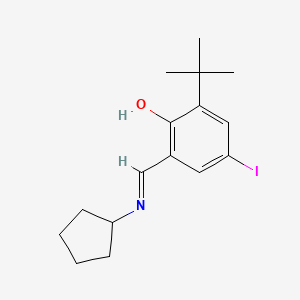
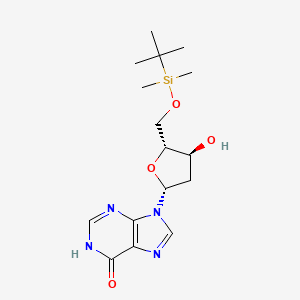
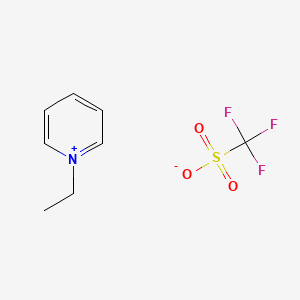
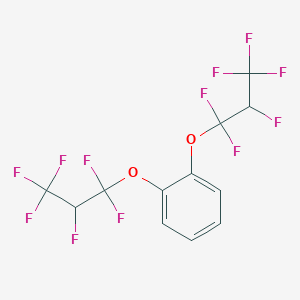
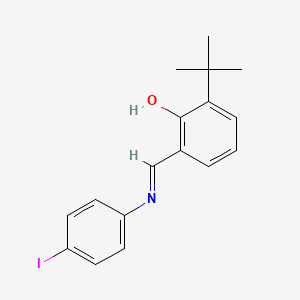

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
